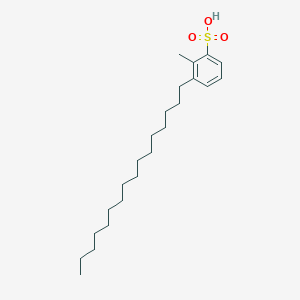
3-Hexadecyl-2-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecyl-2-methylbenzene-1-sulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a hexadecyl group, a methyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-2-methylbenzene-1-sulfonic acid typically involves the sulfonation of 2-methylhexadecylbenzene. The sulfonation reaction is carried out using sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) as the sulfonating agent . The reaction conditions include maintaining a controlled temperature to ensure the selective introduction of the sulfonic acid group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexadecyl-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as iron(III) chloride (FeCl₃) are employed.
Major Products
The major products formed from these reactions include sulfonate salts, halogenated derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Hexadecyl-2-methylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of 3-Hexadecyl-2-methylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating its role as a surfactant and emulsifier. The hexadecyl chain provides hydrophobic interactions, enhancing its ability to interact with lipid membranes and other hydrophobic surfaces .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the long hexadecyl chain.
Benzenesulfonic acid: A simpler structure without the methyl and hexadecyl groups.
Dodecylbenzenesulfonic acid: Contains a shorter dodecyl chain instead of the hexadecyl chain.
Uniqueness
3-Hexadecyl-2-methylbenzene-1-sulfonic acid is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to its shorter-chain analogs.
Propiedades
Número CAS |
66574-00-3 |
|---|---|
Fórmula molecular |
C23H40O3S |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
3-hexadecyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21(22)2)27(24,25)26/h17,19-20H,3-16,18H2,1-2H3,(H,24,25,26) |
Clave InChI |
NXDPDWJMOUKBHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


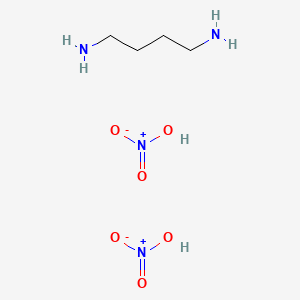
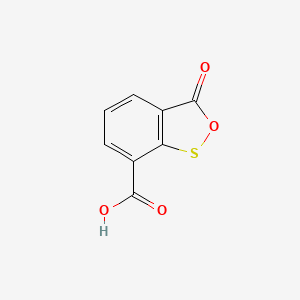

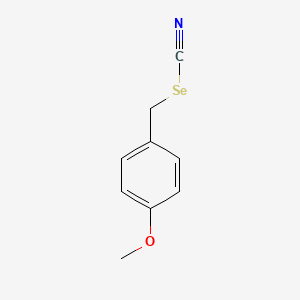
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
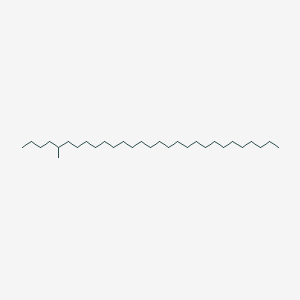
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

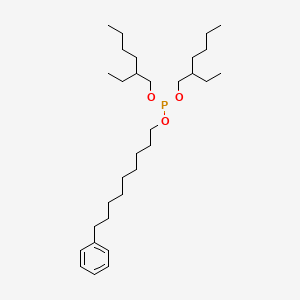
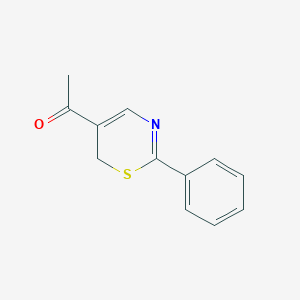
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

